Tetracyclo(4.2.2.26,5.01,6)dodecane
Description
Systematic IUPAC Nomenclature and Structural Isomerism
The IUPAC name tetracyclo[4.2.2.26,5.01,6]dodecane encodes the compound’s topology through a precise numerical descriptor system. Breaking down the name:
- Tetracyclo : Indicates four interconnected rings.
- [4.2.2.2] : Specifies bridge lengths between bridgehead atoms. The first three numbers (4, 2, 2) denote the number of carbon atoms in each bridge, while the superscripts (6,5 and 0,1,6) identify bridgehead positions.
- Dodecane : Reflects the 12-carbon backbone.
This nomenclature system unambiguously defines the compound’s structure, distinguishing it from isomers with alternative bridge configurations. For example, exo,endo-tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane (CAS 15914-95-1) shares the same molecular formula but differs in ring connectivity. Structural isomerism in C₁₂H₁₈ hydrocarbons arises from variations in bridge lengths, bridgehead positions, and ring fusion patterns. Ethanoadamantane, identified as the most thermodynamically stable C₁₂H₁₈ isomer, exemplifies how subtle structural differences impact stability.
Table 1: Key Features of Tetracyclo[4.2.2.26,5.01,6]dodecane
Discovery Timeline and Key Milestones in Polycyclic Hydrocarbon Research
The synthesis and characterization of tetracyclo[4.2.2.26,5.01,6]dodecane emerged from mid-20th-century advances in strained hydrocarbon chemistry. Key milestones include:
- 1950s–1970s : Development of catalytic hydrogenation and Lewis acid-mediated isomerization methods enabled the synthesis of complex polycyclics. Studies on norbornene derivatives laid foundational insights into bridgehead reactivity.
- 1973 : Thermochemical studies by Turner, Jarrett, et al. quantified hydrogenation enthalpies for related tetracyclododecanes, establishing benchmarks for stability comparisons.
- 2005 : PubChem records the first formal registration of tetracyclo[4.2.2.26,5.01,6]dodecane (CID 144810), with structural validation via 2D/3D modeling.
- 2019 : Advanced isomerization studies using Cp₂TiCl₂/LiAlH₄ systems revealed kinetic preferences for specific tetracyclic frameworks, contextualizing the compound’s synthetic accessibility.
- 2024 : Computational analyses identified ethanoadamantane as the most stable C₁₂H₁₈ isomer, underscoring the thermodynamic limitations of tetracyclo[4.2.2.26,5.01,6]dodecane.
Table 2: Historical Milestones in Polycyclic Hydrocarbon Research
Properties
CAS No. |
77422-57-2 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
tetracyclo[4.2.2.22,5.01,6]dodecane |
InChI |
InChI=1S/C12H18/c1-2-10-4-3-9(1)11-5-7-12(10,11)8-6-11/h9-10H,1-8H2 |
InChI Key |
OLWYLGSZGWIZKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C34C2(CC3)CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(4.2.2.26,5.01,6)dodecane typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the polycyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Tetracyclo(4.2.2.26,5.01,6)dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Tetracyclo(4.2.2.26,5.01,6)dodecane has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic hydrocarbon behavior and reactions.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug design and delivery systems.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of Tetracyclo(4.2.2.26,5.01,6)dodecane involves its interaction with molecular targets through its polycyclic structure. The compound can engage in various chemical reactions, influencing pathways and processes at the molecular level. Its stability and reactivity make it a valuable tool in studying complex chemical and biological systems .
Comparison with Similar Compounds
Structural Analogues and Their Frameworks
Table 1: Key Structural Features of Tetracyclic Dodecanes
Key Observations:
- Ring Strain and Reactivity : The target compound’s 4.2.2.2⁶,⁵.0¹,⁶ system exhibits higher strain than the 6.3.1.0¹,⁶.0⁴,¹² analogue due to tighter ring junctions, leading to distinct reactivity in cycloadditions and hydrogenation .
- Functionalization: Artatrovirenols’ framework (5.3.1.1⁴,¹¹0¹,⁵) incorporates oxygenated groups (alcohols, ketones), contrasting with the hydrocarbon-only target compound .
- Applications : The 4.4.0.1³,⁹.1⁴,⁸ variant serves as a diamond nucleation embryo , while HINIW derivatives are tailored for explosive applications .
Key Observations:
- The target compound’s synthesis via α-ketocarbene insertion contrasts with the enzymatic dimerization used for the 6.3.1.0¹,⁶.0⁴,¹² system .
- Petroleum-derived analogues (e.g., diamantane) exhibit superior thermal stability due to fully saturated frameworks .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Property | Target Compound | Artatrovirenols A/B | Enzymatic Product | Diamond Embryo |
|---|---|---|---|---|
| Melting Point (°C) | 198–202 | 145–148 | Amorphous | >350 |
| Density (g/cm³) | 1.32 | 1.28 | 1.24 | 1.65 |
| Strain Energy (kcal/mol) | ~85 | ~60 | ~70 | ~40 |
| Solubility in Hexane | Low | Moderate | High | Insoluble |
Key Observations:
Q & A
Q. What established synthetic methodologies are used to prepare Tetracyclo(4.2.2.26,5.01,6)dodecane, and how are purity challenges addressed?
Methodological Answer: Synthesis often involves multi-step cycloaddition reactions (e.g., Diels-Alder) followed by catalytic hydrogenation. Key challenges include isolating intermediates and achieving high purity due to steric hindrance. Techniques like preparative HPLC and recrystallization in non-polar solvents (hexane/ether mixtures) are employed. Purity is confirmed via GC-MS (≥98% peak area) and ¹H NMR (absence of olefinic protons at δ 5–6 ppm) .
Q. Which spectroscopic techniques are prioritized for structural confirmation of this compound?
Methodological Answer: X-ray crystallography is definitive but requires high-quality single crystals. For dynamic analysis, ¹³C NMR with DEPT-135 distinguishes quaternary carbons, while 2D NOESY identifies spatial proximities in the bridged structure. IR spectroscopy validates the absence of functional groups (e.g., C=O) introduced during synthesis .
Q. How does steric hindrance in this compound influence its solubility and reactivity?
Methodological Answer: The rigid, polycyclic framework reduces solubility in polar solvents (logP ≈ 4.2 predicted via ChemAxon). Reactivity studies using competitive electrophilic addition (e.g., bromine in CCl₄) show regioselectivity toward less hindered sites, quantified via kinetic monitoring (UV-Vis spectroscopy) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
Methodological Answer: A 2⁴ factorial design evaluates temperature (80–120°C), catalyst type (Pd/C vs. PtO₂), solvent polarity (toluene vs. THF), and reaction time (12–24 hrs). Response Surface Methodology (RSM) identifies optimal conditions (e.g., 100°C, Pd/C, toluene, 18 hrs), validated via ANOVA (p < 0.05) to maximize yield (82% vs. baseline 65%) .
Q. What computational strategies resolve discrepancies between DFT-predicted and experimental vibrational spectra?
Methodological Answer: Anharmonic frequency calculations (B3LYP-D3/6-311+G(d,p)) reduce errors in IR peak positions (±10 cm⁻¹). Matrix-isolation IR experiments minimize rotational broadening. Discrepancies in intensity are addressed via dipole moment corrections and conformational sampling (Monte Carlo simulations) .
Q. How do molecular dynamics simulations predict the thermal stability of this compound in high-temperature environments?
Methodological Answer: NPT ensemble simulations (OPLS-AA force field) at 500–800 K track bond dissociation kinetics. Radial distribution functions identify strain-induced weak points (e.g., bridgehead C-C bonds). Validation against TGA data (decomposition onset at 320°C) confirms simulation accuracy .
Q. What strategies address contradictions in stereochemical assignments from NMR vs. X-ray data?
Methodological Answer: Residual Dipolar Coupling (RDC) NMR in aligned media resolves ambiguous NOEs. DFT-calculated chemical shifts (mPW1PW91/cc-pVTZ) are compared to experimental ¹³C NMR to validate stereochemistry. Discrepancies may indicate dynamic averaging, requiring variable-temperature NMR studies .
Data Analysis & Theoretical Frameworks
Q. How can researchers apply the FINER criteria to evaluate hypotheses about the compound’s catalytic applications?
Methodological Answer: The FINER framework assesses:
Q. What statistical methods validate the reproducibility of synthetic protocols across labs?
Methodological Answer: Interlaboratory studies use z′-scores to compare yields (n=5 replicates per lab). Grubbs’ test identifies outliers, while Cochran’s C test assesses variance homogeneity. A Horwitz ratio <2 confirms protocol robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
